N-(2,3,6-Trichlorophenyl)benzamide
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Overview
Description
N-(2,3,6-Trichlorophenyl)benzamide is a chemical compound with the molecular formula C13H8Cl3NO. It is a derivative of benzamide, where the benzamide moiety is substituted with a 2,3,6-trichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,6-Trichlorophenyl)benzamide typically involves the reaction of 2,3,6-trichloroaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, solvent-free methods and microwave-assisted synthesis are explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,3,6-Trichlorophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other condensation products
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce oxides or amines, respectively .
Scientific Research Applications
N-(2,3,6-Trichlorophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(2,3,6-Trichlorophenyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4,6-Trichlorophenyl)benzamide
- N-(2,3,5-Trichlorophenyl)benzamide
- N-(2,3,4-Trichlorophenyl)benzamide
Uniqueness
N-(2,3,6-Trichlorophenyl)benzamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This arrangement can influence its chemical reactivity and biological activity, making it distinct from other trichlorophenyl-substituted benzamides. The specific substitution pattern can affect its binding affinity to molecular targets and its overall stability .
Properties
CAS No. |
88963-38-6 |
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Molecular Formula |
C13H8Cl3NO |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
N-(2,3,6-trichlorophenyl)benzamide |
InChI |
InChI=1S/C13H8Cl3NO/c14-9-6-7-10(15)12(11(9)16)17-13(18)8-4-2-1-3-5-8/h1-7H,(H,17,18) |
InChI Key |
ONYUGQFORGHPMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2Cl)Cl)Cl |
Origin of Product |
United States |
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